1-(2-Chlorophenyl)imidazole
Overview
Description
1-(2-Chlorophenyl)imidazole is a chemical compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a 2-chlorophenyl group attached to the imidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
1-(2-Chlorophenyl)imidazole, an imidazole derivative, is known to interact with multiple targets. Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .
Mode of Action
It is known that imidazole antifungals, which include this compound, act by inhibiting a cytochrome p450-dependent enzyme, lanosterol 14-α-demethylase . This inhibition leads to a decrease in ergosterol synthesis, a key component of fungal cell membranes, thereby inhibiting fungal growth .
Biochemical Pathways
It is known that imidazole antifungals, including this compound, target the biosynthesis of ergosterol, a main constituent of fungal cell membranes . The inhibition of this pathway leads to a decrease in ergosterol production, disrupting the integrity of the fungal cell membrane and inhibiting fungal growth .
Pharmacokinetics
It is known that clotrimazole, another imidazole antifungal, is well-tolerated with few side effects
Result of Action
It is known that imidazole antifungals, including this compound, inhibit the growth of fungi by disrupting the integrity of the fungal cell membrane .
Action Environment
It is known that clotrimazole, another imidazole antifungal, is located near the water–lipid interface and in the upper part of the hydrophobic bilayer . This suggests that the membrane environment could influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1-(2-Chlorophenyl)imidazole plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . This inhibition can lead to altered metabolic pathways and has implications for drug-drug interactions. Additionally, this compound interacts with heme-containing proteins, affecting their function and stability . These interactions are primarily driven by the imidazole ring, which can coordinate with the heme iron, and the chlorophenyl group, which enhances binding affinity through hydrophobic interactions.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In hepatocellular carcinoma cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the AKT and ERK1/2 signaling pathways . These pathways are critical for cell survival and proliferation, and their inhibition leads to reduced cell viability and increased cell death. Furthermore, this compound has been reported to affect gene expression, particularly genes involved in cell cycle regulation and apoptosis . This compound also influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which occurs through direct binding to the heme iron in the enzyme’s active site . This binding prevents the enzyme from metabolizing its substrates, leading to altered metabolic pathways. Additionally, this compound can modulate the activity of other enzymes by binding to their active sites or allosteric sites, resulting in either inhibition or activation . The compound’s ability to interact with DNA and RNA has also been noted, suggesting potential effects on gene expression and transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . This degradation can lead to the formation of by-products that may have different biological activities. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in cellular metabolism . These adaptive responses can influence the compound’s efficacy and toxicity over time.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage, oxidative stress, and disruption of normal metabolic processes . These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure. Threshold effects have also been observed, where certain biological responses are only triggered above specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the inhibition of drug metabolism and the accumulation of unmetabolized compounds in the body. The compound can also affect the metabolism of endogenous substances, such as hormones and fatty acids, by altering the activity of enzymes involved in their synthesis and degradation . Additionally, this compound has been shown to influence metabolic flux, leading to changes in the levels of various metabolites and intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . It can also interact with specific transporters and binding proteins that facilitate its movement within the cell . Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound preferentially localizes to the endoplasmic reticulum and mitochondria, where it interacts with key enzymes and proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments can influence various cellular processes, including protein synthesis, energy production, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)imidazole can be synthesized through several methods. One common approach involves the cyclization of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction typically occurs under reflux conditions in ethanol, yielding the desired imidazole derivative.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the reaction of 2-chlorobenzylamine with formamide in the presence of a catalyst such as zinc chloride can be employed. This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 1-(2-chlorophenyl)imidazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: 1-(2-Chlorophenyl)imidazoline.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly antifungal drugs.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- Clotrimazole
- Miconazole
- Ketoconazole
- Econazole
- Fluconazole
Properties
IUPAC Name |
1-(2-chlorophenyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGZGKAVJNFVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199536 | |
Record name | 1-(2-Chlorophenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51581-50-1 | |
Record name | 1-(2-Chlorophenyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chlorophenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51581-50-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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